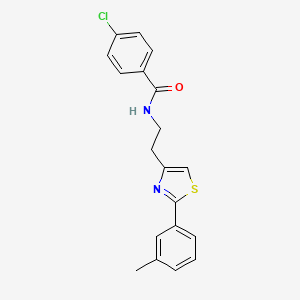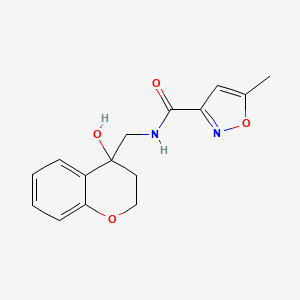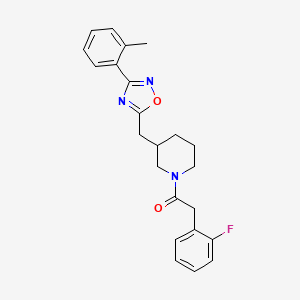![molecular formula C13H11N3O2 B2943256 3-Methyl-4-(3-methylphenoxy)isoxazolo[5,4-d]pyrimidine CAS No. 672925-15-4](/img/structure/B2943256.png)
3-Methyl-4-(3-methylphenoxy)isoxazolo[5,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Isoxazoles are a class of organic compounds that contain an isoxazole ring, a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom .
Synthesis Analysis
The synthesis of pyrimidines and isoxazoles often involves multicomponent reactions, which have gained tremendous importance in organic and medicinal chemistry due to their high atom economy and wide application in combinatorial chemistry and diversity-oriented synthesis .Molecular Structure Analysis
The molecular structure of these compounds is typically analyzed using techniques like IR and NMR spectroscopy .Chemical Reactions Analysis
The reactivities of the substituents linked to the ring carbon and nitrogen atoms play a significant role in the chemical reactions of these compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by various factors, including the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .Scientific Research Applications
Photoredox Catalysis
Isoxazole compounds can be used in photoredox catalysis, which is a branch of chemistry that harnesses light energy to accelerate chemical reactions. This application is significant in the synthesis of various bioactive molecules with pharmaceutical and agrochemical properties .
Peroxisome Proliferator-Activated Receptors (PPAR) Agonists
Compounds with an isoxazole moiety have been developed as potential agonists for PPARδ/β, which are proteins that play a crucial role in the regulation of cellular differentiation, development, and metabolism (e.g., lipid metabolism) .
Antifungal Activities
Isoxazole analogs have been synthesized and tested for their antifungal activities against various fungal species, indicating their potential use in developing new antifungal agents .
Kinase Inhibition
The oxazolo[5,4-d]pyrimidine scaffold is often used as a pharmacophore in kinase inhibitors. Kinases are enzymes that play a vital role in signal transduction and regulation of cellular activities .
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Some oxazolo[5,4-d]pyrimidine derivatives act as inhibitors of VEGFR-2, which is important for the development of anti-cancer therapies as it plays a role in angiogenesis .
Immunomodulation
Certain oxazolo[5,4-d]pyrimidine compounds exhibit immunosuppressive properties, making them potential candidates for the treatment of autoimmune diseases .
Mechanism of Action
Target of Action
Similar compounds have shown significant antioxidant, antibacterial, and antifungal activities . In the context of cancer treatment, compounds with similar structures have shown inhibitory activity towards human vascular endothelial growth factor receptor-2 (VEGFR-2) .
Mode of Action
It is suggested that similar compounds can competitively inhibit the use of the correct substrate (eg, adenine or guanine) or build in it to form dysfunctional macromolecules .
Biochemical Pathways
Similar compounds have been found to inhibit the vegfr-2 pathway, which plays a fundamental role in tumor survival and diffusion .
Pharmacokinetics
Similar compounds have been evaluated in vitro for their cytotoxic activity, p-glycoprotein-inhibitory ability, and pro-apoptotic activity .
Result of Action
Similar compounds have shown significant inhibitory activity with ic50 values of 0057 ± 0003, 0081 ± 0004 and 0119 ± 0007 μM, respectively, compared to control drug sorafenib .
Action Environment
The design, synthesis, and in vitro biological activity of similar compounds have been evaluated .
Future Directions
properties
IUPAC Name |
3-methyl-4-(3-methylphenoxy)-[1,2]oxazolo[5,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-8-4-3-5-10(6-8)17-12-11-9(2)16-18-13(11)15-7-14-12/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMPFISVUUPKLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=NC=NC3=C2C(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(3-methylphenoxy)-[1,2]oxazolo[5,4-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2943181.png)
![2-Tert-butyl-4-[(3-chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2943183.png)




![2-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethylamino]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2943189.png)
![N-(3-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2943190.png)
![8-(3,4-dimethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2943191.png)

![N,N-diethyl-7-methyl-4-[(3-methylphenyl)amino]-1,8-naphthyridine-3-carboxamide](/img/structure/B2943194.png)
